5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. Its structure features a fluorine atom at the 5-position of the indole ring, which is known to influence biological activity and pharmacokinetics.
This compound can be classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Heterocycles are significant in drug development as they often exhibit unique biological properties. The specific classification of this compound relates it to both indole derivatives and pyridine derivatives, highlighting its dual nature that may contribute to its pharmacological effects.
The synthesis of 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves multi-step organic reactions. Common methods include:
These methods require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The synthesis often employs techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structure confirmation. Reaction pathways must be optimized to minimize side reactions and maximize product yield.
The molecular formula for 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is C_{13}H_{14}F_{N}_{3}. Its structure consists of an indole core with a fluorine substituent at the 5-position and a tetrahydropyridine moiety attached at the 3-position.
Key structural data includes:
5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can engage in various chemical reactions typical for indoles and pyridines:
Understanding these reactions is crucial for potential modifications aimed at enhancing pharmacological properties or reducing toxicity.
The mechanism of action for 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cancer pathways or neurological functions.
Research indicates that compounds with similar structures may inhibit certain enzymes that play roles in tumor growth or modulate neurotransmitter systems. Detailed studies are necessary to confirm specific interactions and pathways.
Relevant data from studies on similar compounds indicate that these properties significantly influence bioactivity and therapeutic potential.
5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is being explored for several applications:
Research continues into optimizing its properties for clinical use while ensuring safety and effectiveness in therapeutic applications.
The construction of the tetrahydro-γ-carboline (1,2,3,6-tetrahydro-4-pyridinylindole) core represents the foundational step in synthesizing 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. Two predominant strategies exist: Fischer indolization and Pictet-Spengler cyclization. In the Fischer approach, 4-fluorophenylhydrazine undergoes condensation with 1-methyl-4-piperidone under acidic conditions (e.g., acetic acid/HCl), yielding the tetrahydro-γ-carboline scaffold directly. This one-pot method typically achieves moderate yields (45-60%) but suffers from regioselectivity challenges when unsymmetrical ketones are employed [9].
The Pictet-Spengler route offers superior regiocontrol. 5-Fluoroindole undergoes Friedel-Crafts type reaction with N-Boc-4-piperidone under Lewis acid catalysis (e.g., TiCl₄ or BF₃·OEt₂), generating the 3-(4-piperidinyl)indole adduct. Subsequent N-methylation (CH₃I/K₂CO₃) and Boc-deprotection (TFA) furnish the target core. Critical optimization involves:
Table 1: Optimization of Pictet-Spengler Cyclization for Core Synthesis
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
TiCl₄ (0.2 eq) | CH₂Cl₂ | -20 | 12 | 72 |
BF₃·OEt₂ (1 eq) | Toluene | 0 | 8 | 65 |
InCl₃ (0.3 eq) | DCE | -10 | 10 | 68 |
Sc(OTf)₃ (0.1 eq) | MeCN | RT | 6 | 58 |
Late-stage N-methylation employs reductive amination strategies (HCO₂H/NaBH₃CN) to avoid over-alkylation, with reaction monitoring via LC-MS essential to prevent quaternary ammonium salt formation [5].
While the target molecule lacks stereocenters, enantioselective synthesis becomes crucial for generating chiral analogues and studying enzyme binding interactions. Three principal methodologies address stereochemical control:
Chiral Auxiliary-Mediated Cyclization: (S)-(-)-1-Phenylethylamine serves as a temporary chiral director. 5-Fluoroindole-3-carbaldehyde undergoes condensation with the chiral amine, followed by diastereoselective Pictet-Spengler cyclization using enantiopure 1-methyl-3,4-dihydropyridine. The chiral auxiliary governs facial selectivity via π-stacking with the indole ring, achieving diastereomeric excess (de) >90%. Subsequent hydrogenolytic cleavage (H₂/Pd-C) removes the auxiliary without racemization [3] [7].
Asymmetric Organocatalysis: Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective Friedel-Crafts reactions. 5-Fluoroindole attacks 1-methyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde activated by the Bronsted acid catalyst. The confined chiral environment imparted by the 3,3'-aryl groups on the catalyst enforces enantioselectivity through hydrogen bonding and steric gearing, delivering enantiomeric excess (ee) up to 88% at -40°C. Catalyst loading optimization (5-10 mol%) balances cost and selectivity [3].
Transition Metal-Catalyzed Asymmetric Hydrogenation: Prochiral enamines like 3-(1-methyl-1,2-dihydropyridin-4-yl)-5-fluoroindole undergo asymmetric hydrogenation using Rh(I)-(S)-BINAP complexes. The reaction proceeds with high enantioselectivity (ee 92-95%) under mild pressure (50 psi H₂) in methanol. Key parameters include:
The stereochemical integrity of these intermediates is preserved during subsequent functionalization steps by avoiding strongly acidic/basic conditions that could epimerize labile stereocenters.
Biocatalysis offers sustainable routes to enantiopure intermediates for structural analogues. Two enzyme classes show particular promise:
Engineered Tryptophan 2,3-Dioxygenase (TDO) Variants: Wild-type TDO exhibits minimal activity toward synthetic indoleamines. Directed evolution using CASTing (combinatorial active-site saturation testing) on Ralstonia metallidurans TDO enhances activity toward 3-substituted indoles. Mutant F164A/S343G exhibits 15-fold increased catalytic efficiency (kcat/Kₘ = 1.2 × 10³ M⁻¹s⁻¹) for 3-(1,2,3,6-tetrahydropyridin-4-yl)-5-fluoroindole oxidation. The reaction proceeds enantioselectively (ee >99%) via heme-dependent C2-C3 bond cleavage, forming (S)-N-formylkynurenine derivatives. Immobilization on chitosan beads enables 5 reaction cycles with <10% activity loss [4] [8].
Transaminase-Mediated Dynamic Kinetic Resolution: ω-Transaminases (e.g., from Chromobacterium violaceum) resolve racemic 1-methyl-3-(4-piperidinyl)-5-fluoroindolin-2-amine precursors. The (R)-selective enzyme (ATA-117 variant) coupled with pyruvate cofactor recycler achieves >99% ee at 50% conversion. Molecular dynamics simulations reveal enantioselectivity originates from hydrophobic pocket interactions between the 5-fluoroindole moiety and enzyme residues Phe88 and Trp60. Reaction optimization requires:
Table 2: Biocatalytic Systems for Chiral Indoleamine Synthesis
Enzyme Class | Source | Substrate | ee (%) | Productivity (g/L/h) | Optimization Strategy |
---|---|---|---|---|---|
TDO Mutant | R. metallidurans | 5-Fluoro-3-(THP-4-yl)-1H-indole | >99 | 0.35 | H₂O₂ cofactor recycling |
(R)-Transaminase | C. violaceum | rac-1-Methyl-3-(4-piperidinyl)indolin-2-amine | 99 (at 50% conv) | 0.18 | Pyruvate recycling system |
Imine Reductase | Engineered | 3-(1-Methyl-1,2,3,6-THP-4-yl)-5-fluoroindole imine | 95 | 0.42 | NADPH cofactor regeneration |
Whole-Cell Biotransformations: E. coli co-expressing human IDO1 and formamidase convert 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole to 5-fluorokynurenine with 70% yield. Metabolic engineering disrupts kynureninase activity to prevent over-oxidation. Fed-batch fermentation at DO 30% enhances productivity to 1.8 g/L [4] [8].
Precise installation of fluorine and modification of the pyridinyl ring represent critical late-stage strategies:
Directed ortho-C-H Fluorination: Prior to tetrahydro-γ-carboline formation, 1H-indole undergoes directed fluorination. Pd(OAc)₂/2,6-lutidine catalyzes regioselective C5-fluorination of N-Piv-protected indole using NFSI as fluorine source. The pivotal directing group (Piv = pivaloyl) coordinates Pd to the indole nitrogen, orienting C-H activation exclusively at C5. Yields reach 85% with <3% di-fluorination. Subsequent Piv removal (K₂CO₃/MeOH) and core formation complete the sequence [5].
Copper-Mediated Radiofluorination: For PET tracer development, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole synthesis exemplifies methodology transferable to the target compound. Aryl boronic ester precursors undergo Cu(OTf)₂-promoted [¹⁸F]fluorination. Optimization requires:
Pyridine N-Methylation Alternatives: Conventional methods (CH₃I) generate quaternary salts. Reductive methylation circumvents this: the tetrahydropyridine intermediate undergoes Pt/C-catalyzed hydrogenation with aqueous formaldehyde (3 equiv.) at pH 5 (acetate buffer), achieving >95% mono-methylation. In situ FTIR monitors iminium intermediate consumption to prevent over-reduction [9].
Electrophilic Heterocyclic Diversification: The enamine system in 1,2,3,6-tetrahydropyridine enables site-selective functionalization:
These late-stage modifications demonstrate how strategic functionalization expands the molecular diversity accessible from the core scaffold while maintaining structural fidelity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7